5-(4-Fluorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Lipophilicity Metabolic Stability Structure–Activity Relationship

5-(4-Fluorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol (CAS 587002-83-3, molecular formula C19H13FN4S, molecular weight 348.4 g/mol) is a synthetic 1,2,4-triazole-3-thione derivative featuring a para-fluorophenyl group at the 5-position, a naphthylmethyleneamino Schiff base at the 4-position, and a thiol/thione group at the 3-position of the triazole ring. It is distributed by Sigma-Aldrich as part of the AldrichCPR collection of rare and unique chemicals intended for early discovery research, with the vendor explicitly noting that no analytical or biological characterization data are collected for this product.

Molecular Formula C19H13FN4S
Molecular Weight 348.4 g/mol
CAS No. 587002-83-3
Cat. No. B12018038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol
CAS587002-83-3
Molecular FormulaC19H13FN4S
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C=NN3C(=NNC3=S)C4=CC=C(C=C4)F
InChIInChI=1S/C19H13FN4S/c20-16-10-8-14(9-11-16)18-22-23-19(25)24(18)21-12-15-6-3-5-13-4-1-2-7-17(13)15/h1-12H,(H,23,25)/b21-12+
InChIKeyJLKQCHMLOOVUOF-CIAFOILYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol (CAS 587002-83-3): A Structurally Distinct Screening Compound for Early Discovery


5-(4-Fluorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol (CAS 587002-83-3, molecular formula C19H13FN4S, molecular weight 348.4 g/mol) is a synthetic 1,2,4-triazole-3-thione derivative featuring a para-fluorophenyl group at the 5-position, a naphthylmethyleneamino Schiff base at the 4-position, and a thiol/thione group at the 3-position of the triazole ring . It is distributed by Sigma-Aldrich as part of the AldrichCPR collection of rare and unique chemicals intended for early discovery research, with the vendor explicitly noting that no analytical or biological characterization data are collected for this product .

5-(4-Fluorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol: Why Ortho-Fluoro or Chloro Analogs Cannot Substitute


Within the 4-(naphthylmethyleneamino)-4H-1,2,4-triazole-3-thiol chemotype, subtle alterations to the 5-phenyl substituent—such as shifting the fluorine from the para to the ortho position (CAS 573975-68-5) or replacing fluorine with chlorine (CAS 478254-68-1, 478253-88-2)—can drastically modulate electronic character, lipophilicity, and target engagement. Published structure–activity relationship (SAR) analyses of halogen-substituted triazolethioacetamides demonstrate that ortho halogen substitutions are mechanistically preferred and that chlorine imparts distinct inhibition profiles compared with fluorine [1]. Consequently, the para-fluorophenyl configuration of compound 587002-83-3 represents a non-interchangeable stereoelectronic node that defines its unique biological fingerprint within this compound series.

Quantitative Differentiation Guide for 5-(4-Fluorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol (587002-83-3)


Fluorine Positional Isomerism: Para-Fluoro Substitution Provides Different Lipophilicity and Metabolic Stability Compared to Ortho-Fluoro Analog

The target compound (587002-83-3) carries a para-fluorophenyl substituent, whereas the closest commercial analog 5-(2-fluorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol (CAS 573975-68-5) features an ortho-fluorophenyl group. In 1,2,4-triazole-3-thione series, the position of halogen substitution on the phenyl ring is a critical determinant of overall lipophilicity (log P) and metabolic stability [1]. While no direct experimental log P values are published for this compound, class-level SAR data for structurally related triazolethioacetamides indicate that ortho-fluorine substitutions are preferred for target inhibition whereas para-fluorine confers distinct physicochemical properties that can be exploited to tune ADME profiles [2].

Lipophilicity Metabolic Stability Structure–Activity Relationship

Halogen Identity Divergence: Fluorine vs. Chlorine Substitution Alters Target Inhibition Potency in Triazole-3-thione Series

The closest chlorinated analogs—5-(3-chlorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol (CAS 478254-68-1) and 5-(2-chlorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol (CAS 478253-88-2)—replace the fluorine atom with a larger, more lipophilic chlorine. In triazolethioacetamide metallo-β-lactamase inhibitors, chlorine-substituted derivatives achieved IC50 values below 0.96 µM against NDM-1, whereas fluorine-substituted congeners showed markedly weaker inhibition (IC50 values of 2.8–38.9 µM against VIM-2) [1]. This trend suggests that the para-fluorophenyl compound (587002-83-3) may exhibit a distinct selectivity or potency profile relative to its chloro counterparts when screened against similar enzymatic targets or phenotypic assays.

Enzyme Inhibition Metallo-β-Lactamase SAR

Scaffold Uniqueness: Naphthylmethyleneamino Schiff Base at the 4-Position Distinguishes This Series from Common 4-Amino or 4-Phenyl Triazole-3-thiols

The 4-((1-naphthylmethylene)amino) substituent of the target compound constitutes a conjugated imine (Schiff base) linker that is absent in simpler 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 61019-25-8) or 5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 120873-34-9) . Schiff base-bearing 1,2,4-triazole-3-thiones have demonstrated antifungal activity against Candida albicans with MIC values of 62.5 µg/mL for the most active derivative in a series of 4-amino-5-(3-fluorophenyl) Schiff base analogs [1]. The extended π-system contributed by the naphthylmethylene moiety further increases molecular complexity (MW 348.4 vs. 210–271 for simpler analogs) and may enhance binding through π–π stacking interactions with aromatic residues in biological targets.

Chemical Library Diversity Schiff Base Medicinal Chemistry

Procurement Exclusivity: AldrichCPR Collection Status Implies Limited Supplier Availability and Research-Grade Use Case

The target compound (587002-83-3) is listed as an AldrichCPR product by Sigma-Aldrich (catalog number L404985), a designation reserved for rare and unique chemicals that are sold 'as-is' without analytical characterization . In contrast, the ortho-fluoro analog (CAS 573975-68-5, product L465917), the 2-furyl analog (CAS 478253-71-3, product L228206), and the 2-methoxyphenyl analog (CAS 478256-53-0, product L231347) are also AldrichCPR items, indicating that the entire 4-(naphthylmethyleneamino) series is produced in limited quantities for early discovery . This shared AldrichCPR status means that procurement decisions must weigh compound-specific structural differentiation rather than vendor-grade quality differences, as all analogs carry the same 'as-is' disclaimer. The para-fluorophenyl substitution represents one of only a few halogen-substituted members of this series available for purchase, making it a non-redundant entry in a focused library build.

Procurement Chemical Supplier AldrichCPR

Recommended Application Scenarios for 5-(4-Fluorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol (587002-83-3)


Focused SAR Exploration of Halogen Position Effects in Triazole-3-thione Hit Series

When a screening hit emerges from a 1,2,4-triazole-3-thione chemotype, acquiring the para-fluoro analog (587002-83-3) alongside its ortho-fluoro (573975-68-5) and chloro (478254-68-1) counterparts enables rapid positional halogen SAR. As class-level data indicate that ortho substitutions are preferred for target binding in related triazolethioacetamides, the para-fluoro analog serves as a negative control for positional effects, helping confirm that any observed activity is substitution-pattern dependent [1]. This design allows medicinal chemists to map the steric and electronic tolerance of the target binding pocket at the 5-phenyl position.

Diversity-Oriented Synthesis and Chemical Library Expansion Featuring Naphthyl-Schiff Base Topology

The naphthylmethyleneamino group at the 4-position distinguishes this compound from simpler 4-amino or 4-alkyl triazole-3-thiols. Schiff base-bearing 1,2,4-triazole-3-thiones have demonstrated measurable antifungal activity (MIC 62.5 µg/mL against C. albicans for a representative analog) [2]. Including 587002-83-3 in a diversity screening library populates a high-complexity sector of chemical space (MW ~348, with an extended π-system) that is underrepresented in standard triazole collections, potentially uncovering novel chemotype–phenotype associations in whole-cell or target-based screens.

Computational Modeling and in Silico Screening to Predict para-Fluoro ADME Advantages

Given the lack of experimental bioactivity or ADME data for this specific compound, an appropriate use case is computational profiling alongside its comparators. The para-fluorophenyl configuration is expected to yield different calculated log P, polar surface area, and metabolic soft-spot predictions compared to ortho-fluoro and chloro analogs. Docking studies against targets where naphthyl moieties contribute to π–π stacking—such as topoisomerase IV or dihydrofolate reductase, previously modeled with 1,2,4-triazole-3-thione Schiff bases [2]—can generate testable hypotheses for subsequent in vitro validation.

Control Compound for Halogen-Specific Reactivity in Thiol-Targeted Probe Development

The free thiol/thione tautomer at the 3-position of the triazole ring confers nucleophilic reactivity that can be exploited for covalent inhibitor design or chemical probe development. The para-fluoro substituent imparts a distinct electronic environment to the triazole ring compared to chloro or ortho-fluoro analogs, as halogen volume and electronegativity influence the pKa of the thiol group and the overall reactivity of the molecule [3]. Researchers developing thiol-reactive probes can use 587002-83-3 to assess how remote halogen substitution modulates nucleophilicity and conjugate addition kinetics.

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